4-Carboxybenzenesulfonazide

Oligonucleotide Conjugation Staudinger Reaction Phosphoramidite Chemistry

Researchers often waste steps protecting/deprotecting carboxylic acids during bioconjugation. 4-Carboxybenzenesulfonazide eliminates this: its pre-installed -COOH and -SO₂N₃ groups enable tandem Staudinger-amide conjugation without extra functionalization. Key advantages: • One-step oligo modification: substitute iodine oxidizer in solid-phase synthesis, then couple amines via HBTU/HOBt. • Direct reactive blending: generate EPM-g-PA6 copolymer in a single extrusion step at 230-250 °C. • High-density bioconjugation: achieve ~5.2 pmol/cm² grafting on hydrogels via CuAAC. Supplied at 97% purity; store at 2-8°C.

Molecular Formula C7H5N3O4S
Molecular Weight 227.2 g/mol
CAS No. 17202-49-2
Cat. No. B102738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxybenzenesulfonazide
CAS17202-49-2
Molecular FormulaC7H5N3O4S
Molecular Weight227.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-]
InChIInChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
InChIKeyOWULJVXJAZBQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carboxybenzenesulfonazide – Key Properties & Procurement


4-Carboxybenzenesulfonazide (CAS 17202-49-2), also known as 4-(azidosulfonyl)benzoic acid, is a bifunctional aromatic sulfonyl azide with the molecular formula C₇H₅N₃O₄S and a molecular weight of 227.2 g/mol . It appears as an off-white to beige powder and decomposes upon melting at 180 °C (lit.) . The molecule features both an electrophilic sulfonyl azide group (–SO₂N₃) and a carboxylic acid (–COOH) moiety, enabling participation in orthogonal chemistries such as the Staudinger reaction, click chemistry, and peptide coupling without the need for additional functionalization steps . Commercially available at purities of 97% or higher, this reagent is supplied with hazard classifications including Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, and requires storage at 2–8 °C .

1
Dual reactive handle – sulfonyl azide and carboxylic acid enable tandem Staudinger–amide conjugation without additional functionalization.
Eliminates separate carboxyl-introduction steps.
2
Ester-activation versatility – tunable conjugation density via pentafluorophenyl or pentafluorobenzyl esters for single or multi-site modification.
Supports oligonucleotide and biomolecule workflows.
3
Thermal safety margin – decomposes at 180 °C, providing wider operational window than common sulfonyl azides.
Reported hazard profile: irritant, no self-reactive classification.

4-Carboxybenzenesulfonazide Generic Substitution Risks


4-Carboxybenzenesulfonazide is not a generic sulfonyl azide; its intrinsic carboxylic acid handle enables tandem Staudinger–amide conjugation chemistries that are inaccessible to simple benzenesulfonyl azide or tosyl azide. In contrast, alternative reagents such as 4‑azidobenzoic acid lack the sulfonyl group that accelerates the Staudinger reaction with phosphite triesters [1]. Similarly, 4‑sulfobenzoic acid cannot participate in azide‑based click chemistry [2]. Substituting 4‑carboxybenzenesulfonazide with any of these in‑class analogs would therefore necessitate additional protection/deprotection steps, alternative coupling strategies, or post‑synthetic functionalization, thereby reducing yield, increasing synthetic complexity, and compromising reproducibility in applications such as oligonucleotide modification, polymer compatibilization, and bioconjugation.

Non-carboxyl azides
Benzenesulfonyl azide or tosyl azide lack the –COOH handle; amide conjugation or ester activation becomes impossible, requiring extra protection/deprotection steps.
May significantly increase synthetic complexity.
4-Azidobenzoic acid
Lacks the sulfonyl group that accelerates Staudinger ligation with phosphites; reaction kinetics and conjugation efficiency may shift.
Reported coupling yields differ under standard conditions.
4-Sulfobenzoic acid
Cannot participate in azide-based click chemistry; incompatible with CuAAC or Staudinger-based bioconjugation strategies.
Requires alternative coupling chemistries.

4-Carboxybenzenesulfonazide vs. Analogs: Evidence


Oligonucleotide Conjugation: Ester Comparison

In a head-to-head comparison of activated esters derived from 4‑carboxybenzenesulfonyl azide, the pentafluorophenyl ester (B) enabled efficient single conjugation at the 5′‑terminal internucleotidic phosphate, whereas the 4‑nitrophenyl ester (C) gave significantly lower yields [1]. The weakly activated pentafluorobenzyl ester (D) uniquely permitted exhaustive modification of every phosphate position, a feat unattainable with benzenesulfonyl azide or tosyl azide due to their lack of a carboxyl handle for ester activation [1].

Oligonucleotide conjugation ester comparison
Head-to-head
Pentafluorophenyl ester (B): good single-conjugation yield; Pentafluorobenzyl ester (D): exhaustive multi-site modification
vs. 4-nitrophenyl ester (C) lower yields than B; vs. benzenesulfonyl azide no carboxyl handle for activation
Enables tunable conjugation density without separate carboxyl introduction.
Solid-phase Staudinger reaction on CPG, followed by amide coupling with primary amines.
Oligonucleotide Conjugation Staudinger Reaction Phosphoramidite Chemistry

Thermal Stability vs. Common Sulfonyl Azides

4‑Carboxybenzenesulfonazide decomposes upon melting at 180 °C (lit.) . In contrast, unsubstituted benzenesulfonyl azide decomposes exothermically at a lower onset temperature (≈110–120 °C under similar DSC conditions), and aliphatic sulfonyl azides such as methanesulfonyl azide are even more thermally labile [1]. The higher decomposition temperature of 4‑carboxybenzenesulfonazide provides a wider operational safety margin during routine laboratory handling and short‑term heating.

Thermal stability
Cross-study comparable
≈60–70 °C higher decomposition temperature
Target 180 °C (dec.); Baseline benzenesulfonyl azide onset ≈110–120 °C
Wider operational safety margin during routine handling and short-term heating.
Based on literature DSC/melting point data; review local handling protocols.
Thermal Stability Organic Azides Safe Handling

One-Step Graft Copolymer Compatibilization

In a comparative study of functionalizing agents for EPM/PA6 polymer blends, 4‑carboxybenzenesulfonazide enabled one‑step formation of EPM‑g‑PA6 graft copolymer with good yield and improved compatibilization, whereas a conventional peroxide/maleate system required a two‑step procedure and yielded less efficient interfacial grafting [1]. The sulfonyl azide moiety inserts into C–H bonds of the polyolefin under melt‑processing conditions, while the carboxylic acid group can react with amine end‑groups of PA6, generating a covalent linkage at the phase boundary.

Graft copolymer compatibilization
Head-to-head
One-step reactive blending with good graft copolymer yield and enhanced interfacial adhesion
vs. peroxide/maleate system two-step procedure, lower efficiency
Supports higher throughput and improved blend morphology in polyolefin/polyamide systems.
Melt processing at 230–250 °C; SEM evidence of better phase adhesion.
Polymer Blends Compatibilization Graft Copolymers

Peptide Grafting Density on Click-Functionalized Hydrogels

Using 4‑carboxybenzenesulfonazide to azide‑functionalize an mPEG‑BMP peptide, researchers achieved a grafting density of 5.2 ± 0.6 pmol/cm² on a propargyl‑functionalized hydrogel via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [1]. In the same study, an acrylamide‑terminated RGD peptide (Ac‑GRGD) grafted at 1.62 ± 0.37 pmol/cm². The dual‑peptide‑modified hydrogel exhibited a 5‑fold increase in ALPase activity and an 11.8‑fold increase in calcium content after 21 days compared to controls [1].

Peptide grafting density
Cross-study comparable
5.2 ± 0.6 pmol/cm² (BMP peptide via azide-functionalization)
Comparator 1.62 ± 0.37 pmol/cm² (RGD peptide via acrylamide); Biological readout 11.8-fold calcium increase after 21 days
High grafting efficiency supports biomaterials requiring precise surface functionalization.
CuAAC on propargyl-functionalized PLEOF hydrogel; BMS cell culture.
Bioconjugation Click Chemistry Hydrogel Functionalization

GHS Hazard Profile vs. Other Sulfonyl Azides

4‑Carboxybenzenesulfonazide carries GHS hazard classifications H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with no acute toxicity or explosive labeling under standard transport regulations . In contrast, tosyl azide (4‑methylbenzenesulfonyl azide) is classified as a self‑reactive substance (H242) and carries additional handling restrictions . Similarly, 4‑azidobenzoic acid is not classified as self‑reactive but is a known contact explosive in the solid state if not properly phlegmatized [1].

GHS hazard profile
Class-level
H315, H319, H335; no self-reactive (H242) or explosive classification
vs. tosyl azide H242 self-reactive; vs. 4-azidobenzoic acid potential explosive hazard if not phlegmatized
May simplify safety compliance and shipping restrictions relative to self-reactive sulfonyl azides.
Classification per ECHA and supplier SDS; verify local regulations.
Chemical Safety Hazard Assessment Procurement Compliance

4-Carboxybenzenesulfonazide Application Scenarios


Tunable Multi-Site Oligonucleotide Conjugation

Researchers performing automated solid‑phase oligonucleotide synthesis can use 4‑carboxybenzenesulfonazide as a substitute for the standard iodine oxidizer to introduce a carboxyl group at the internucleotidic phosphate via the Staudinger reaction. Subsequent activation with HBTU/HOBt and reaction with primary amines yields amide‑linked conjugates in good yields [1]. By selecting the appropriate ester derivative (pentafluorophenyl for single modification, pentafluorobenzyl for exhaustive multi‑site modification), users can precisely control conjugation density without altering the core oligonucleotide sequence [1].

Reactive Compatibilization of Polyolefin-Polyamide Blends

Industrial polymer compounders can add 4‑carboxybenzenesulfonazide directly to a molten mixture of ethylene‑propylene copolymer (EPM) and polyamide 6 (PA6) to generate EPM‑g‑PA6 graft copolymer in a single processing step. This one‑step reactive blending approach improves interfacial adhesion and blend morphology compared to conventional two‑step peroxide/maleate methods [2]. The process is compatible with standard extrusion equipment operating at 230–250 °C, offering a cost‑effective route to compatibilized blends for automotive and packaging applications.

Azide Functionalization of PEGylated Biomolecules

Biomaterials scientists can react 4‑carboxybenzenesulfonazide with amine‑terminated PEGylated peptides or proteins to introduce an azide handle for subsequent copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). As demonstrated with mPEG‑BMP peptide, this method achieves grafting densities of ~5.2 pmol/cm² on alkyne‑functionalized hydrogels, enabling high‑density surface presentation of bioactive cues [3]. The resulting materials exhibit significantly enhanced cell differentiation and mineralization, supporting applications in tissue engineering and regenerative medicine.

Application
Selection Property
Validation Focus
Oligonucleotide conjugation research
Ester-activation for conjugation density control
Staudinger–amide coupling yield and site-selectivity
Polyolefin/polyamide blend compatibilization
One-step reactive grafting capability
Interfacial adhesion and blend morphology under melt processing
Biomaterial surface functionalization
Azide-handle introduction for CuAAC click chemistry
Peptide grafting density and downstream cell-response endpoints

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